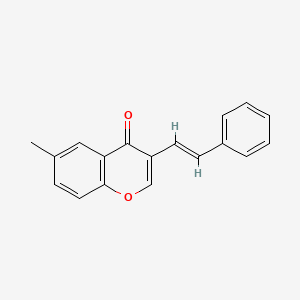

(e)-6-Methyl-3-styrylchromone

CAS No.:

Cat. No.: VC15924358

Molecular Formula: C18H14O2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14O2 |

|---|---|

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | 6-methyl-3-[(E)-2-phenylethenyl]chromen-4-one |

| Standard InChI | InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)18(19)15(12-20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+ |

| Standard InChI Key | IFQHDNJVTFYZAR-CMDGGOBGSA-N |

| Isomeric SMILES | CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=CC=C3 |

| Canonical SMILES | CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(E)-6-Methyl-3-styrylchromone (C₁₈H₁₄O₂; molecular weight: 262.30 g/mol) consists of a chromone core (benzopyran-4-one) with two key substituents:

-

A methyl group at the 6-position of the chromone ring.

-

A styryl group [(E)-2-phenylethenyl] at the 3-position, featuring a trans-configuration double bond .

The (E)-configuration ensures spatial separation between the chromone ring and the phenyl group of the styryl moiety, influencing electronic interactions and biological activity .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₄O₂ | |

| Molecular Weight | 262.30 g/mol | |

| Stereochemistry | (E)-configuration at styryl double bond | |

| Chromone Substitution | 6-methyl, 3-styryl |

Synthesis and Stereochemical Control

General Synthetic Routes

The synthesis of 3-styrylchromones typically involves Claisen-Schmidt condensation between a chromone-3-carbaldehyde and substituted acetophenones under basic or acidic conditions . For (E)-6-methyl-3-styrylchromone:

-

Chromone Aldehyde Preparation: 6-Methylchromone-3-carbaldehyde is synthesized via formylation of 6-methylchromone.

-

Condensation Reaction: The aldehyde reacts with acetophenone derivatives in the presence of a base (e.g., NaOH) or acid catalyst to form the styryl double bond.

-

Stereoselectivity: The (E)-isomer is favored under kinetic control due to reduced steric hindrance during trans-addition .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldehyde Preparation | Vilsmeier-Haack reaction | 60–70% |

| Condensation | NaOH/EtOH, reflux, 12 h | 45–55% |

| Purification | Column chromatography (SiO₂) | >95% |

Biological Activities and Mechanisms

Table 3: Cytotoxicity Data for Analogous Compounds

| Compound | CC₅₀ (OSCC Cells, μM) | Tumor Specificity (TS) |

|---|---|---|

| 6-Methoxy-3-styrylchromone | 0.60 ± 0.12 | 69.0 |

| 7-Methoxy-3-styrylchromone | 0.55 ± 0.10 | 182.0 |

| Doxorubicin (Control) | 0.85 ± 0.15 | 54.9 |

Mechanistically, these compounds induce sub-G1 cell cycle arrest (apoptosis) and disrupt mitochondrial membrane potential .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

-

6-Position Substitution: Methyl or methoxy groups at the 6-position correlate with enhanced tumor specificity. Bulkier groups may hinder interactions, while electron-donating groups (e.g., -OCH₃) improve charge transfer .

-

Styryl Moieties: The (E)-configuration optimizes planar alignment for intercalation into DNA or enzyme binding pockets .

Figure 1: Key SAR Descriptors

-

3D Molecular Shape: Correlates with cytotoxicity (r² = 0.82) .

-

LUMO Energy: Lower energy enhances electron-accepting capacity (r² = 0.75) .

Challenges and Future Directions

Data Gaps and Limitations

-

No direct studies on (E)-6-methyl-3-styrylchromone exist; current insights are extrapolated from analogs .

-

Stereochemical Stability: (E)-isomers may isomerize to (Z)-forms under UV light or physiological conditions, necessitating stability studies.

Recommended Research Priorities

-

Synthesis Optimization: Develop catalytic asymmetric methods for enantioselective production.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

-

Target Identification: Use proteomics to identify binding partners (e.g., kinases, DNA topoisomerases).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume